[(3-Methoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Description
(3-Methoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride derivative featuring a 3-methoxybenzyl group attached to a propan-2-ylamine backbone. The compound’s hydrochloride salt form improves stability and shelf life, as seen in related structures .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-5-4-6-11(7-10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDJPQJBDNMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzyl chloride and isopropylamine.
Reaction: The 3-methoxybenzyl chloride is reacted with isopropylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Formation of Free Base: The reaction yields (3-Methoxyphenyl)methylamine as a free base.
Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt, (3-Methoxyphenyl)methylamine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of (3-Methoxyphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
- Pharmacological Studies : The compound is investigated for its potential as a therapeutic agent due to its unique structure. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Initial tests indicate potential efficacy against various pathogens.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation in animal models, suggesting applications in chronic inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that it can induce cell death in certain cancer cell lines, indicating potential as an anticancer agent.
Biological Research
The compound serves as a probe for studying enzyme-substrate interactions and receptor binding studies. Its structural characteristics allow researchers to explore its pharmacodynamics and metabolic pathways.
Case Studies and Research Findings
Research findings indicate that (3-Methoxyphenyl)methylamine hydrochloride has been explored in various experimental setups:
- Antimicrobial Studies : In vitro assays have demonstrated its effectiveness against specific bacterial strains, suggesting further investigation for therapeutic applications.
- Inflammation Models : Animal studies have shown reduced markers of inflammation when treated with this compound, indicating potential for treating inflammatory diseases.
- Cancer Research : Cytotoxicity assays reveal that certain concentrations can effectively induce apoptosis in cancer cell lines, warranting further exploration as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (3-Methoxyphenyl)methylamine hydrochloride with analogous arylalkylamine hydrochlorides, emphasizing structural variations and their implications:
| Compound Name | Substituent(s) on Aromatic Ring | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| (3-Methoxyphenyl)methylamine HCl | 3-OCH₃ | C₁₁H₁₈ClNO* | ~217.7 (estimated) | Enhanced solubility due to electron-donating methoxy group; potential CNS activity inferred from arylcyclohexylamine analogs . |
| (2,4-Dichlorophenyl)methylamine HCl | 2-Cl, 4-Cl | C₁₀H₁₂Cl₃N | 260.57 | Electron-withdrawing Cl groups reduce solubility; used in agrochemical research . |
| (3-Phenoxyphenyl)methylamine HCl | 3-OPh (phenoxy) | C₁₆H₂₀ClNO | 301.79 | Bulky phenoxy group increases lipophilicity; applications in material science due to aromatic stacking interactions . |
| (4-Nitrophenyl)methylamine HCl | 4-NO₂ | C₁₀H₁₄ClN₂O₂ | 230.69 | Nitro group confers strong electron-withdrawing effects; used in synthetic intermediates for pharmaceuticals . |
| N-(3-Methoxybenzyl)-1-propanamine HCl | 3-OCH₃ | C₁₁H₁₈ClNO | 217.72 | Linear propanamine chain alters steric hindrance; potential precursor for bioactive molecules . |
*Estimated based on structural analogy to and .
Key Research Findings and Substituent Effects
Electronic Effects
- Methoxy Group (-OCH₃): The 3-methoxy substituent in the target compound enhances solubility in polar solvents (e.g., water, ethanol) and may improve blood-brain barrier permeability, as observed in related arylalkylamines .
- Chloro Groups (-Cl): Dichloro derivatives (e.g., (2,4-Dichlorophenyl)methylamine HCl) exhibit reduced solubility but increased stability, making them suitable for agrochemical formulations .
- Nitro Group (-NO₂): The 4-nitro analog’s electron-withdrawing nature lowers pKa, increasing acidity and reactivity in nucleophilic substitutions .
Biological Activity
(3-Methoxyphenyl)methylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a methoxyphenyl group and a propan-2-ylamine backbone, suggests various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, in vitro studies, and potential therapeutic implications.
The biological activity of (3-Methoxyphenyl)methylamine hydrochloride is primarily attributed to its ability to interact with various molecular targets. This compound may act as an enzyme inhibitor or receptor modulator , impacting several signaling pathways. For instance:
- Dopaminergic Activity : Similar compounds have been studied for their effects on dopamine receptors, particularly D3R, where modifications in structure can lead to varying affinities and selectivities .
- Cytotoxic Effects : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
Several studies have evaluated the biological activity of (3-Methoxyphenyl)methylamine hydrochloride through in vitro assays:
Cell Viability and Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis via caspase activation |
| U-937 | 12.45 | Cell cycle arrest at G1 phase |
| HeLa | 10.80 | Inhibition of proliferation |
These values suggest that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells.
Anti-Metastatic Effects
In addition to cytotoxicity, (3-Methoxyphenyl)methylamine hydrochloride has shown potential anti-metastatic properties. Studies demonstrate that similar compounds can inhibit cell migration and invasion by downregulating proteins associated with epithelial-mesenchymal transition (EMT), such as integrin α7 and MMP9 .
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of (3-Methoxyphenyl)methylamine hydrochloride on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, such as caspase 3/7 activation, leading to significant cell death at concentrations above 10 µM.
- Dopaminergic Receptor Modulation : Research focused on the interaction of similar compounds with D3R showed that structural modifications could enhance selectivity for this receptor over others like D2R, potentially reducing side effects associated with broader receptor activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
